
Cyclopropane, pentafluoro(heptafluoropropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, pentafluoro(heptafluoropropoxy)- is a chemical compound with the molecular formula C₆F₁₂O This compound is part of the cyclopropane family, which is known for its unique three-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, pentafluoro(heptafluoropropoxy)- typically involves the reaction of a cyclopropane derivative with a fluorinated alcohol under specific conditions. One common method is the reaction of cyclopropyl bromide with heptafluoropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of fluorinated reagents and solvents in a controlled environment is crucial to avoid contamination and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane, pentafluoro(heptafluoropropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, pentafluoro(heptafluoropropoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Explored for its potential as a fluorinated drug candidate with improved metabolic stability.
Industry: Utilized in the development of high-performance materials and coatings due to its chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of cyclopropane, pentafluoro(heptafluoropropoxy)- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds or dipole-dipole interactions, affecting the compound’s reactivity and stability. The pathways involved often include nucleophilic attack on the cyclopropane ring or the ether linkage, leading to ring-opening or substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
Hexafluoropropylene oxide: A fluorinated compound with similar applications in materials science.
Perfluorocyclopropane: A fully fluorinated cyclopropane derivative.
Uniqueness
Cyclopropane, pentafluoro(heptafluoropropoxy)- is unique due to its combination of a cyclopropane ring and a heptafluoropropoxy group, which imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and inert materials.
Eigenschaften
CAS-Nummer |
131393-36-7 |
|---|---|
Molekularformel |
C6F12O |
Molekulargewicht |
316.04 g/mol |
IUPAC-Name |
1,1,2,2,3-pentafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)cyclopropane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(1,13)19-6(17,18)3(11,12)5(14,15)16 |
InChI-Schlüssel |
RJSVUIOGIUOVCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C1(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
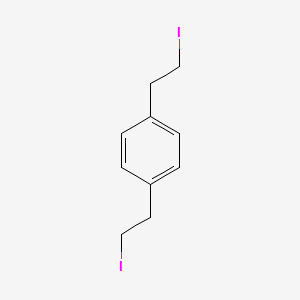

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
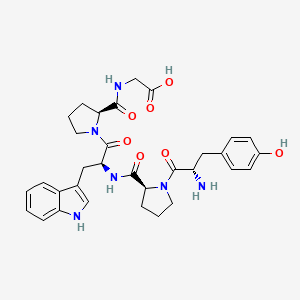
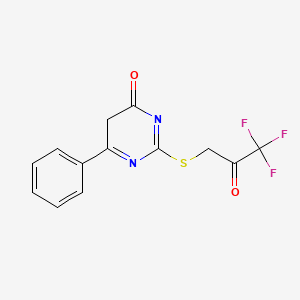
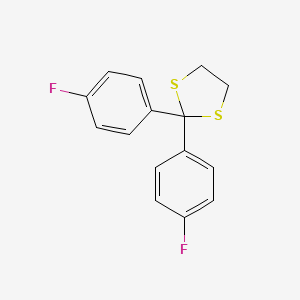

![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
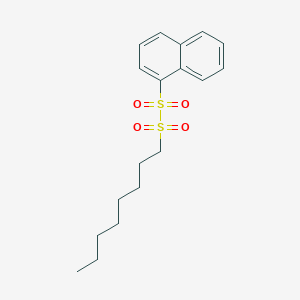
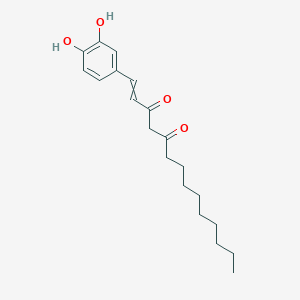
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)
